1-(Pyridazin-3-yl)ethanone
Overview
Description
“1-(Pyridazin-3-yl)ethanone” is a chemical compound with the molecular formula C6H6N2O . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-ones, which includes “1-(Pyridazin-3-yl)ethanone”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of “1-(Pyridazin-3-yl)ethanone” consists of a pyridazine ring attached to an ethanone group . The pyridazine ring contains two nitrogen atoms adjacent to each other .Chemical Reactions Analysis
In terms of chemical reactions, pyridazin-3(2H)-ones have been shown to be effective dipolarophiles for pyridine N-imine. Analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .Physical And Chemical Properties Analysis
“1-(Pyridazin-3-yl)ethanone” is a solid at room temperature . It has a molecular weight of 122.12 .Scientific Research Applications
Pharmacological Activities
“1-(Pyridazin-3-yl)ethanone” and its derivatives have shown a wide range of pharmacological activities . These include antimicrobial , antidepressant , anti-hypertensive , anticancer , antiplatelet , antiulcer , and various other anticipated biological activities .
Agrochemical Applications
Pyridazine-based systems, including “1-(Pyridazin-3-yl)ethanone”, are present in some commercially available agrochemicals . They have been shown to have numerous practical applications in the field of agriculture .
Medicinal Chemistry
Pyridazine derivatives, such as “1-(Pyridazin-3-yl)ethanone”, have been shown to be ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold .
Synthesis of Novel Pharmaceuticals
“1-(Pyridazin-3-yl)ethanone” enables the synthesis of novel pharmaceuticals. This versatile material drives advancements in various scientific fields.
PDE-III Inhibitor
The compound has been identified as a potent PDE-III inhibitor . A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .
Signaling Pathways
“1-(Pyridazin-3-yl)ethanone” has applications in research areas related to signaling pathways . These include Proteases Apoptosis, Chromatin/Epigenetics, Metabolism, MAPK Signaling, and Tyrosine Kinase .
Mechanism of Action
Target of Action
1-(Pyridazin-3-yl)ethanone is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain responses .
Mode of Action
Similar compounds have been shown to inhibit the activity of cox enzymes . By inhibiting these enzymes, these compounds can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by 1-(Pyridazin-3-yl)ethanone are likely related to its inhibition of COX enzymes and subsequent reduction in prostaglandin production . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .
Result of Action
The molecular and cellular effects of 1-(Pyridazin-3-yl)ethanone are likely related to its potential anti-inflammatory and analgesic properties, stemming from its inhibition of prostaglandin production . This could result in a reduction in inflammation and pain.
Future Directions
properties
IUPAC Name |
1-pyridazin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSKLNSVINAQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326422 | |
Record name | 1-(Pyridazin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)ethanone | |
CAS RN |
1122-63-0 | |
Record name | 1122-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridazin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridazin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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